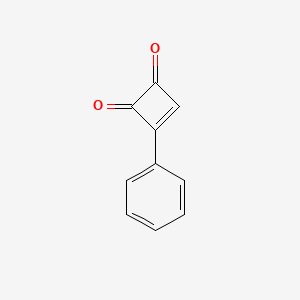
3-苯基-3-环丁烯-1,2-二酮
描述
3-Phenyl-3-cyclobutene-1,2-dione is a chemical compound with the linear formula C10H6O2 . It has a molecular weight of 158.158 .
Molecular Structure Analysis
The molecular structure of 3-Phenyl-3-cyclobutene-1,2-dione consists of a cyclobutene ring attached to a phenyl group and two carbonyl groups . The exact 3D structure can be viewed using specific software .科学研究应用
荧光检测
该化合物可用于免疫分析、杂交分析、酶促反应和其他分析程序中的荧光检测 。这是因为它独特的化学结构使其在激发时发出光,使其在各种生物分析应用中发挥作用。
晶体形成
3-苯基-3-环丁烯-1,2-二酮可用于形成衍射级晶体 。这些晶体可用于 X 射线晶体学,这是一种用于确定晶体原子和分子结构的技术。
方酸二阴离子的合成
该化合物可用于合成方酸二阴离子 ,其用作构建块来创建不带电荷的聚合物网络。这些网络在材料科学领域具有潜在的应用,特别是在开发新型聚合物方面。
新型半方酰胺染料的合成
3-苯基-3-环丁烯-1,2-二酮可用于合成新型半方酰胺染料 。这种染料可用于在水性介质中对 Hg2+ 进行高度选择性检测,这在环境监测和公共卫生方面具有重要意义。
合成方酰胺染料的中间体
该化合物还可用于合成 3-丁氧基-4-(1,3,3-三甲基-2,3-二氢-1H-2-吲哚亚甲基)-3-环丁烯-1,2-二酮 ,它是合成方酰胺染料的中间体。这些染料在纺织品、印刷和彩色摄影等各个领域都有应用。
化学标准
3-苯基-3-环丁烯-1,2-二酮可作为各种分析程序中的化学标准 。作为一种标准,它有助于仪器校准和方法验证,确保结果的准确性和可靠性。
安全和危害
属性
IUPAC Name |
3-phenylcyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2/c11-9-6-8(10(9)12)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGVPAWHYZDGCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192611 | |
| Record name | 3-Phenyl-3-cyclobutene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3947-97-5 | |
| Record name | 3-Phenyl-3-cyclobutene-1,2-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3947-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenyl-3-cyclobutene-1,2-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003947975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylcyclobutenedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33255 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenyl-3-cyclobutene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00192611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenyl-3-cyclobutene-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Phenylcyclobutenedione?
A1: The molecular formula of Phenylcyclobutenedione is C10H6O2, and its molecular weight is 158.15 g/mol.
Q2: What spectroscopic data is available for characterizing Phenylcyclobutenedione?
A2: Phenylcyclobutenedione has been characterized using various spectroscopic methods, including 1H NMR [, ], IR [], and UV-Vis spectroscopy. These techniques provide insights into its structure, bonding, and electronic properties. For example, 1H NMR studies have revealed restricted rotation about the C-N bond in certain N-substituted derivatives of phenylcyclobutenedione, providing information about the molecule's conformational dynamics [].
Q3: How does Phenylcyclobutenedione react with enamines?
A3: Phenylcyclobutenedione reacts with enamines to form 1:1 adducts. These adducts can undergo base-catalyzed rearrangements to produce substituted 3-hydroxy-2-pyridones. The reaction can be influenced by the substituents on both the phenylcyclobutenedione and the enamine [, ].
Q4: Can Phenylcyclobutenedione undergo ring-opening reactions?
A4: Yes, Phenylcyclobutenedione can undergo ring-opening reactions under certain conditions. For instance, in the presence of alkali, it decomposes to benzylidenepyruvic acid and benzaldehyde. This reactivity highlights the strain associated with the four-membered ring and the potential for generating acyclic compounds [].
Q5: Does Phenylcyclobutenedione react with organophosphorus compounds?
A5: Yes, Phenylcyclobutenedione demonstrates reactivity with various organophosphorus reagents. For example, it reacts with triphenylphosphoranes (Wittig reagents) to produce cyclobutenones and cyclobutenediones. The specific products formed depend on the substituents present on both the phenylcyclobutenedione and the phosphorane []. This reaction showcases its potential in constructing more complex molecules through carbon-carbon bond formation.
Q6: Can Phenylcyclobutenedione be used in ring expansion reactions?
A6: Yes, Phenylcyclobutenedione, particularly 3-Alkyl-4-phenylcyclobutenediones, can undergo ring expansion reactions to form five-membered rings. For instance, oxidation of these compounds leads to cyclopentenetriones or cyclopentenediones. Similarly, the oximes derived from these compounds can be hydrolyzed to produce five-membered ring systems [, ]. These reactions highlight the potential of phenylcyclobutenedione in synthetic strategies for accessing diverse carbocyclic frameworks.
Q7: What are some potential applications of Phenylcyclobutenedione and its derivatives?
A7: Due to its diverse reactivity, Phenylcyclobutenedione holds promise in various applications. For example:
- Photochromic materials: Phenylcyclobutenedione derivatives have shown potential as photochromic materials, meaning they can reversibly change color upon exposure to light []. This property makes them attractive for applications like optical data storage and smart windows.
Q8: Are there any computational studies on Phenylcyclobutenedione?
A8: Yes, computational chemistry studies have been conducted on phenylcyclobutenedione derivatives to investigate their molecular hyperpolarizabilities, which are important for nonlinear optical properties. These studies aim to establish structure-property relationships and guide the design of new materials with tailored optical properties [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


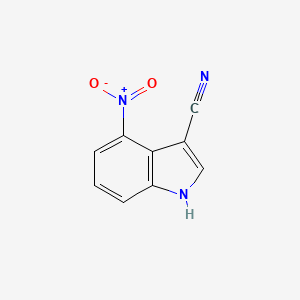

![3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1617055.png)
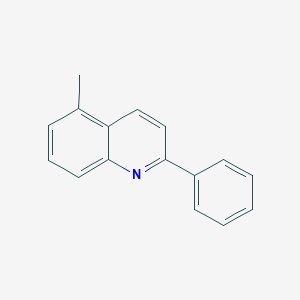
![1-[5-(Fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/no-structure.png)
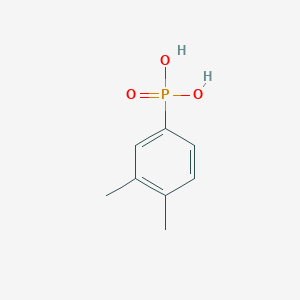
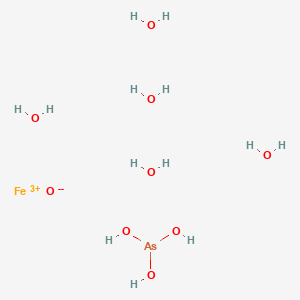
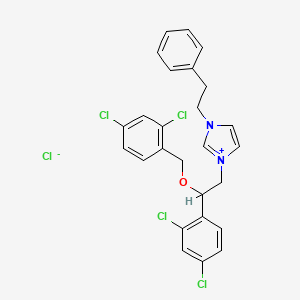

![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 7-nitro-](/img/structure/B1617068.png)
![Trichloro[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B1617072.png)



